molecular formula C17H22N2O2 B7508250 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one

6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one

Cat. No. B7508250
M. Wt: 286.37 g/mol
InChI Key: FHIIYSUJKWOVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as EPCQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPCQ is a heterocyclic compound that contains a quinoline ring and a piperidine ring. The compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood. However, studies have shown that the compound exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. The compound has also been shown to modulate the activity of various receptors, including dopamine, serotonin, and adenosine receptors.
Biochemical and Physiological Effects:
6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate neurotransmitter release in the brain. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its biological effects have been extensively studied. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also exhibits a wide range of biological activities, which makes it a versatile tool for studying various molecular targets. However, 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also has some limitations for use in lab experiments. The compound has low solubility in water, which may limit its use in certain assays. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one also exhibits some toxicity, which may limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one. One area of research is the development of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one derivatives with improved solubility and bioavailability. Another area of research is the identification of new molecular targets for 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, which may lead to the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.

Synthesis Methods

6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer reaction, and the Bischler-Napieralski reaction. The most commonly used method for synthesizing 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is the Pictet-Spengler reaction. This method involves the condensation of 2-ethylpiperidine-1-carboxylic acid with 2-aminoacetophenone in the presence of a Lewis acid catalyst, such as trifluoroacetic acid. The resulting product is then reduced using a reducing agent, such as sodium borohydride, to obtain 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one.

Scientific Research Applications

6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. 6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

6-(2-ethylpiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-14-5-3-4-10-19(14)17(21)13-6-8-15-12(11-13)7-9-16(20)18-15/h6,8,11,14H,2-5,7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIIYSUJKWOVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.